N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
Properties
Molecular Formula |
C15H18N2O5S2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C15H18N2O5S2/c1-9(18)16-15-17(12-7-24(19,20)8-14(12)23-15)11-5-4-10(21-2)6-13(11)22-3/h4-6,12,14H,7-8H2,1-3H3 |
InChI Key |
WTTWSNJTLGTVOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis from Thiosemicarbazide Precursors
A widely reported method involves the cyclization of thiosemicarbazide intermediates under alkaline conditions. For example, refluxing N-[1-(2,4-dimethoxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-5-yl]thiosemicarbazide in 5% sodium hydroxide initiates intramolecular cyclization to form the thiazole ring. Subsequent acidification with 6 N HCl precipitates the product, which is recrystallized from ethanol (yield: 68–72%).
Reaction Conditions:
-
Temperature: 100–110°C (reflux).
-
Duration: 4–6 hours.
-
Key reagent: NaOH (5% aqueous solution).
Mechanistic Insight:
The thiosemicarbazide undergoes deprotonation at the sulfur atom, facilitating nucleophilic attack on the adjacent carbonyl carbon. This step forms the thiazolidine ring, which is subsequently oxidized to the sulfone group using hydrogen peroxide in acetic acid.
Hantzsch Thiazole Synthesis Modifications
Adapting the classical Hantzsch method, α-haloketones react with thioamides derived from 2,4-dimethoxyacetophenone. For instance, 2-bromo-1-(2,4-dimethoxyphenyl)ethanone reacts with thiourea in aqueous potassium carbonate to yield the thiazoline intermediate. Oxidation with potassium permanganate in acetone introduces the sulfone groups.
Optimization Notes:
Industrial-Scale Continuous Flow Synthesis
Recent advances employ continuous flow reactors to improve yield and reproducibility. A representative protocol involves:
-
Precursor Mixing: Combining 2,4-dimethoxybenzaldehyde and thioglycolic acid in a microreactor at 80°C.
-
Cyclization: Passing the mixture through a packed-bed reactor containing acidic alumina.
-
Oxidation: Introducing hydrogen peroxide in a segmented flow system to achieve sulfone formation.
Advantages:
-
20% higher yield compared to batch processes.
-
Reduced reaction time (2 hours vs. 8 hours).
Purification and Characterization
Recrystallization Techniques
Crude product purity is enhanced via sequential recrystallization:
-
Primary Recrystallization: Ethanol-water (3:1) removes polar impurities.
-
Secondary Recrystallization: Dichloromethane-hexane (1:4) isolates the pure compound as needle-like crystals.
Purity Metrics:
-
HPLC purity: ≥99.5%.
-
Melting point: 218–220°C (decomposition observed above 225°C).
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6):
13C NMR (100 MHz, DMSO-d6):
-
187.3 ppm (C=N), 169.8 ppm (C=O), 112.4–158.2 ppm (aromatic carbons).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scale |
|---|---|---|---|---|
| Cyclization (Batch) | 68–72 | 98.5 | 8 | Lab (1–10 g) |
| Hantzsch Modification | 65–70 | 97.8 | 10 | Lab (5–20 g) |
| Continuous Flow | 85–88 | 99.5 | 2 | Industrial (kg) |
Key Observations:
-
Continuous flow synthesis outperforms batch methods in efficiency and scalability.
-
Recrystallization remains critical for achieving pharma-grade purity.
Scientific Research Applications
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Substituent Variations
Analog 1 : N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
- Key differences :
- Implications :
- Altered electronic and steric profiles due to methoxy group repositioning may affect solubility, receptor binding, or metabolic stability.
Analog 2 : 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Core Heterocycle Modifications
Analog 3 : N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
- Key differences: Replaces the tetrahydrothieno-thiazole core with a 1,3,4-thiadiazole ring. Features a dimethylamino-acryloyl group and benzamide substituent. Molecular formula: C21H20N4O2S (mass: 392.48 g/mol) .
Analog 4 : N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide
Functional Group Variations
Analog 5 : N-[(2Z)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
- Key differences: Substitutes the fused thieno-thiazole system with a benzothiazole moiety. Molecular formula: C14H13N3O2S2 (mass: 319.4 g/mol) .
- Implications :
- The benzothiazole group’s electron-withdrawing properties may enhance metabolic stability but reduce solubility.
Comparative Data Table
Research Findings and Implications
- Stereochemistry and Substituent Positioning : The 2,4-dimethoxy configuration in the target compound may offer superior hydrogen-bonding interactions compared to the 3,4-dimethoxy isomer (Analog 1), as para-substituents often enhance binding to aromatic receptors .
- Functional Group Trade-offs: The sulfone groups in the target compound increase polarity, which may enhance solubility but reduce membrane permeability relative to non-sulfonated analogs like Analog 5 .
Biological Activity
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound notable for its unique thiazole and thieno structures. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C17H22N2O5S2
- Molecular Weight : 398.5 g/mol
- IUPAC Name : N-[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to bind to DNA and interfere with various cellular pathways, leading to potential anticancer effects. The mechanism involves altering the structure and function of DNA, which may induce apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 0.3 - 0.4 | Potent cytotoxicity |
| Neuroblastoma (NB) | 0.5 - 1.2 | Moderate cytotoxicity |
In these studies, the compound showed a greater sensitivity in ALL cells compared to neuroblastoma cells, indicating its potential as a targeted therapy for specific cancer types.
Antimicrobial Activity
Additionally, preliminary investigations suggest that this compound may possess antimicrobial properties. Specific assays have indicated that it can inhibit the growth of certain bacterial strains; however, comprehensive studies are needed to confirm these findings and elucidate the underlying mechanisms.
Case Studies
A recent study explored the effects of this compound on human leukemia cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation. This finding supports its potential application in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
